Epoxy Curing Agent Tg Performance
The mixed-isomer diamine (PIDA) obtained by reduction of CAS 54648-07-6 cures a standard DGEBA epoxy resin to a glass transition temperature (Tg) 10 °C higher than 4,4′-methylenedianiline (MDA) and 25 °C higher than m-phenylenediamine (MPDA) under matched amine:epoxy equivalent ratios and identical cure schedules [1]. PIDA achieves Tg 177 °C (cure 162 °C) vs MDA 167 °C and MPDA 152 °C; the PIDA mixture also melts at 47–54 °C, far below MDA (91–93 °C) and diaminodiphenyl sulfone (170–180 °C), enabling simplified casting [1].
| Evidence Dimension | Glass transition temperature (Tg) of cured DGEBA epoxy (Torsional Braid Analysis) |
|---|---|
| Target Compound Data | PIDA (from CAS 54648-07-6): Tg 172 °C (cure 150 °C), 177 °C (cure 162 °C); melting point 47–54 °C |
| Comparator Or Baseline | MDA: Tg 165 °C (150 °C), 167 °C (162 °C); MPDA: Tg 152 °C; MOCA: Tg 152 °C; DAPS: Tg 167 °C |
| Quantified Difference | PIDA Tg exceeds MDA by 7–10 °C; exceeds MPDA and MOCA by 20–25 °C; PIDA melts >40 °C lower than MDA |
| Conditions | DGEBA epoxy (WPE 185–196), constant amine:epoxy equivalent ratio, Torsional Braid Analyzer, cure at 150 °C and 162 °C until full crosslinking |
Why This Matters
Higher cured Tg directly translates to superior elevated-temperature service performance (e.g., aerospace composites) and the low melting point enables energy-efficient low-temperature casting processes impossible with higher-melting aromatic diamines.
- [1] Bateman, J.; Gordon, D. A. U.S. Patent 3,983,092. Example 5, Tg comparison table. Amine Mp, phr, Cure Temperature, Tg data for PIDA, MDA, MPDA, MOCA, DAPS. Available at: https://companyprofiles.justatic.com/patent/3983092 (lines 158–164) View Source
